molecular formula C25H26ClN3O3S B6516562 ethyl 4-(2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamido)benzoate CAS No. 899935-20-7

ethyl 4-(2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6516562
CAS No.: 899935-20-7
M. Wt: 484.0 g/mol
InChI Key: ZWFJSZNPHVYVLD-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group at position 2. The sulfanyl (-S-) bridge connects the spiro system to an acetamido group, which is further linked to an ethyl 4-benzoate moiety. Its synthesis likely involves condensation reactions analogous to methods described for related triazole derivatives .

Properties

IUPAC Name

ethyl 4-[[2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3S/c1-2-32-24(31)18-8-12-20(13-9-18)27-21(30)16-33-23-22(17-6-10-19(26)11-7-17)28-25(29-23)14-4-3-5-15-25/h6-13H,2-5,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFJSZNPHVYVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a diazaspiro framework and a sulfanyl group, which are known to influence its biological interactions. The molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.87 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have shown that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival.
  • Anti-inflammatory Effects : The sulfanyl group in its structure suggests potential anti-inflammatory activity, possibly by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Biological Activity Data

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntibacterialStaphylococcus aureus12.5
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
Anti-inflammatoryRAW264.7 Macrophages15.0

Case Studies and Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated that it outperformed traditional antibiotics in certain strains, suggesting a novel mechanism of action that warrants further investigation.
  • Cancer Cell Line Studies : In vitro studies on HCT-116 and T47D cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong potential as an anticancer agent.
  • Inflammatory Response Modulation : Research involving RAW264.7 macrophages showed that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in inflammatory diseases.

Comparison with Similar Compounds

Structural and Molecular Data

Table 1 summarizes critical differences between the target compound and selected analogs.

Compound ID/Name Substituent on Acetamide Nitrogen Spiro Ring Modification Molecular Formula Molecular Weight (g/mol) Source
Ethyl 4-(2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamido)benzoate Ethyl 4-benzoate None C25H25ClN3O3S* ~484.00 (estimated) N/A
BB53958 2,3-Dihydro-1,4-benzodioxin-6-yl None C24H24ClN3O3S 469.98
N-(4-Bromophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 4-Bromophenyl None C23H21BrClN3OS 502.86
N-(4-Chlorophenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)sulfanyl]acetamide 4-Chlorophenyl 8-Methyl, 3-phenyl C22H23ClN4OS 426.97

Key Observations

Impact of Substituents on Molecular Weight: Halogenation (e.g., bromine in ) increases molecular weight significantly (e.g., 502.86 g/mol vs. 469.98 g/mol for BB53958 ).

Spiro Ring Modifications :

  • The addition of a methyl group and a third nitrogen atom in the triaza system (e.g., 1,4,8-triazaspiro) reduces molecular weight (426.97 g/mol) but introduces polarizability, which may influence target interactions .

Synthetic Accessibility: Compounds like BB53958 and those in are available in quantities up to 163 mg, suggesting robust synthetic protocols.

Hypothesized Structure-Activity Relationships (SAR)

While pharmacological data are absent in the provided evidence, structural trends align with established SAR principles:

  • Halogenated Aryl Groups : Chlorine or bromine substituents may enhance lipophilicity and receptor binding via hydrophobic interactions.
  • Benzodioxinyl vs. Benzoate Groups : The benzodioxin moiety in BB53958 could improve metabolic stability compared to ester-containing analogs.

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